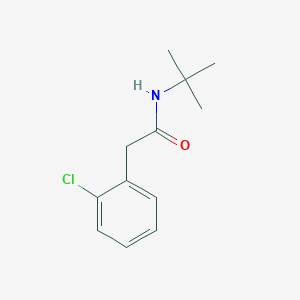![molecular formula C19H16F2O3 B5738997 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. DBCO is a chromone derivative that has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of bioconjugation, where it is used as a reactive handle for the conjugation of biomolecules. This compound reacts with azide-containing biomolecules through a copper-free click reaction, which results in a stable covalent bond between the two molecules. This reaction has been used in a variety of applications, including the labeling of proteins, peptides, and nucleic acids.
作用機序
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is not well understood, but it is believed to involve the interaction of the compound with cellular proteins. This compound has been shown to bind to the active site of some proteins, which can result in the inhibition of enzymatic activity. Additionally, this compound has been shown to induce cell death in some cancer cell lines, although the mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to react with azide-containing biomolecules, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and beta-secretase. This compound has also been shown to induce apoptosis in cancer cell lines, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
One of the main advantages of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is its ability to react with azide-containing biomolecules through a copper-free click reaction. This reaction is highly specific and results in a stable covalent bond between the two molecules. Additionally, this compound has been shown to have a low toxicity profile, which makes it suitable for use in a variety of experiments.
One of the limitations of this compound is its relatively low yield during synthesis. Additionally, this compound can be expensive to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one in scientific research. One area of interest is the development of new bioconjugation strategies using this compound. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to the development of new applications for this compound.
合成法
The synthesis of 5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 3,4,7-trimethylchromone with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate compound. This is followed by the reaction of the intermediate compound with potassium carbonate and copper(I) iodide to yield the final product, this compound. The yield of this compound is typically around 50%, and the compound is purified using column chromatography.
特性
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-3,4,7-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-10-6-16(23-9-13-4-5-14(20)8-15(13)21)18-11(2)12(3)19(22)24-17(18)7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLBPLGYZHGCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}-2-benzofuran-1(3H)-one](/img/structure/B5738921.png)
![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)


![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)
![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)
![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
